Epiisopiloturine-d5 is derived from natural sources, particularly plants in the family Ranunculaceae, which are known to produce various alkaloids. The classification of this compound falls under the category of terpenoid alkaloids, which are characterized by their complex structures and diverse biological activities.
The synthesis of Epiisopiloturine-d5 typically involves several key steps:
These methods collectively contribute to constructing the complex structure of Epiisopiloturine-d5 while ensuring high yields and purity.
Epiisopiloturine-d5 has a complex molecular structure characterized by multiple rings and functional groups. The molecular formula is typically represented as for the non-deuterated form, while for Epiisopiloturine-d5, it would be .
Epiisopiloturine-d5 undergoes various chemical reactions relevant to its functionality:
The detailed understanding of these reactions aids in optimizing synthetic routes and predicting behavior in biological systems.
Epiisopiloturine-d5 is believed to exert its pharmacological effects through several mechanisms:
Quantitative data from pharmacological studies would provide insights into its potency and efficacy compared to non-deuterated forms.
Epiisopiloturine-d5 exhibits distinct physical and chemical properties:
These properties are critical for understanding how Epiisopiloturine-d5 behaves in different environments and its potential applications.
Epiisopiloturine-d5 has several potential applications in scientific research:
Epiisopiloturine-d5 is defined by the selective replacement of five hydrogen atoms (-H) with five deuterium atoms (-D) at predetermined positions within the epiisopiloturine molecular structure. This isotopic substitution results in a molecule possessing nearly identical chemical and physical properties to its non-deuterated counterpart, with the crucial exception of an increased molecular mass.
Table 1: Key Properties of Epiisopiloturine-d5 vs. Epiisopiloturine
| Property | Epiisopiloturine | Epiisopiloturine-d5 | Significance of Difference |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₇N₃O₂ | C₁₂H₁₂D₅N₃O₂ | Defines isotopic composition |
| Molecular Weight (Da) | ~246.3 | ~251.3 | Enables mass spectrometric distinction |
| Chemical Reactivity | Standard | Nearly Identical* | Ensures similar biological interaction potential |
| Metabolic Stability | Baseline | Potentially Increased* | Reduced first-pass metabolism (Kinetic Isotope Effect) |
| Primary Analytical Role | Analyte | Internal Standard / Probe | Critical for accurate quantification in complex matrices |
*Subject to Kinetic Isotope Effects (KIEs), particularly if deuteration occurs at metabolically vulnerable sites.
Deuteration strategies, exemplified by epiisopiloturine-d5, are increasingly recognized for enhancing drug discovery efforts, particularly against challenging NTDs where novel therapeutics are urgently needed. While epiisopiloturine itself has demonstrated promising in vitro anthelmintic and molluscicidal activities relevant to schistosomiasis control, epiisopiloturine-d5 serves primarily as a tool to refine the understanding and development pathway of the parent compound or optimized derivatives [1].
Epiisopiloturine-d5 finds its most immediate and critical application as an internal standard in quantitative bioanalysis, primarily using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This role is fundamental to modern drug discovery and development, including investigations into epiisopiloturine itself.
Table 2: Primary Bioanalytical Applications of Epiisopiloturine-d5
| Application | Technique | Role of Epiisopiloturine-d5 | Benefit |
|---|---|---|---|
| Quantitative Bioanalysis | LC-MS/MS | Stable Isotope Labelled Internal Standard (SIL-IS) | Enables accurate & precise quantification of epiisopiloturine in complex biological matrices (plasma, tissue) |
| Metabolite Identification | LC-HRMS | Tracer for distinguishing drug-derived metabolites from endogenous compounds | Facilitates mapping metabolic pathways and identifying major clearance mechanisms |
| Structural Studies | NMR Spectroscopy | Probe for simplifying spectra (if exchangeable H replaced) or studying KIE | Provides cleaner structural data; Quantifies impact of deuteration on reaction rates |
| Protein Binding Studies | MS / NMR / SPR | Isotopically labelled ligand for tracking interactions | Allows sensitive detection in binding assays (e.g., affinity capture MS); KIE studies on binding kinetics |
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